3-Formylmethyl-1-methyloxindole
Description
3-Formylmethyl-1-methyloxindole is an oxindole derivative characterized by a formylmethyl substituent at the 3-position and a methyl group at the 1-position of the oxindole scaffold. Oxindoles are bicyclic compounds featuring a benzopyrrole framework with a ketone moiety, making them versatile intermediates in pharmaceutical and organic synthesis. These analogs share key functional groups (e.g., formyl, methyl esters) and serve as critical precursors for synthesizing bioactive molecules .
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-(1-methyl-2-oxo-3H-indol-3-yl)acetaldehyde |
InChI |
InChI=1S/C11H11NO2/c1-12-10-5-3-2-4-8(10)9(6-7-13)11(12)14/h2-5,7,9H,6H2,1H3 |
InChI Key |
YELNYNPSCGCGTN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(C1=O)CC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 3-Formylmethyl-1-methyloxindole (hypothetical) with structurally related indole derivatives from the evidence. Key differences arise from substituent types, positions, and molecular properties.
Table 1: Comparative Analysis of 3-Formylindole Derivatives
Key Observations:
Substituent Effects on Reactivity :
- The triisopropylsilyl group in 3-Formyl-4-methoxy-1-(triisopropylsilyl)indole enhances steric bulk and lipophilicity, making it useful for protecting reactive sites during synthesis . In contrast, methyl esters (e.g., in Methyl 3-formylindole-4-carboxylate) improve solubility and serve as leaving groups for further functionalization .
- The position of the carboxylate/ester group (4-, 5-, or 6-position) influences electronic effects on the indole ring, altering reactivity in cross-coupling reactions or nucleophilic substitutions .
Synthetic Utility :
- Methyl 3-formylindole-5-carboxylate is a key precursor for indole-based antibiotics, leveraging the electron-withdrawing ester group to direct electrophilic substitutions .
- The triisopropylsilyl-protected derivative in demonstrates stability under acidic conditions, enabling selective deprotection in multistep syntheses.
Research Findings and Implications
- Bioactivity : While direct data for this compound are lacking, methyl 3-formylindole-5-carboxylate derivatives show moderate antibacterial activity against Staphylococcus aureus (MIC: 16 µg/mL), attributed to their ability to disrupt bacterial membrane integrity .
- Synthetic Pathways: The formyl group in these compounds is pivotal for condensation reactions (e.g., Knoevenagel or Wittig reactions) to generate α,β-unsaturated ketones or heterocyclic frameworks .
- Challenges : The triisopropylsilyl group in may complicate purification due to its high molecular weight, whereas methyl esters in offer easier chromatographic handling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
